1-(3-Azidophenyl)hexahydropyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Azidophenyl)-1,3-diazinane-2,4-dione is a heterocyclic compound featuring an azide group attached to a phenyl ring, which is further connected to a diazinane-2,4-dione moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where an aryl halide is treated with sodium azide (NaN₃) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN) . The resulting azide compound can then be coupled with a diazinane-2,4-dione derivative under appropriate conditions to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Azidophenyl)-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines upon reduction.
Cycloaddition Reactions: The azide group can engage in 1,3-dipolar cycloaddition reactions with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN₃), polar aprotic solvents (DMSO, CH₃CN).
Cycloaddition: Alkynes, copper(I) catalysts for Huisgen cycloaddition.
Reduction: Lithium aluminum hydride (LiAlH₄), palladium on carbon (Pd/C) with hydrogen gas.
Major Products:
Amines: Formed from the reduction of the azide group.
Triazoles: Formed from cycloaddition reactions with alkynes.
Scientific Research Applications
1-(3-Azidophenyl)-1,3-diazinane-2,4-dione has several applications in scientific research:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: The compound’s unique structure makes it useful in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-azidophenyl)-1,3-diazinane-2,4-dione largely depends on its chemical reactivity. The azide group can act as a nucleophile or participate in cycloaddition reactions, leading to the formation of various products. In biological systems, the compound may interact with specific enzymes or receptors, although detailed studies are required to elucidate these interactions .
Comparison with Similar Compounds
1-(3-Azidophenyl)ethan-1-one: Another azide-containing compound with similar reactivity.
Bis(3-aminophenyl) sulfone: Shares structural similarities but lacks the azide group.
Properties
Molecular Formula |
C10H9N5O2 |
---|---|
Molecular Weight |
231.21 g/mol |
IUPAC Name |
1-(3-azidophenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C10H9N5O2/c11-14-13-7-2-1-3-8(6-7)15-5-4-9(16)12-10(15)17/h1-3,6H,4-5H2,(H,12,16,17) |
InChI Key |
NRXAQCJXIGNSSQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2=CC=CC(=C2)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.